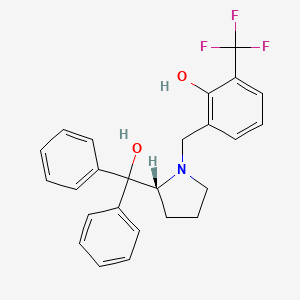

![molecular formula C14H20N2O4 B2413486 6-(tert-Butoxycarbonyl)-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid CAS No. 2126159-86-0](/img/structure/B2413486.png)

6-(tert-Butoxycarbonyl)-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “6-(tert-Butoxycarbonyl)-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid” is a complex organic molecule. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The “tert-Butoxycarbonyl” group (also known as a Boc group) is a common protecting group used in organic synthesis, particularly for protecting amines .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the spirocyclic ring, the introduction of the cyano group, and the protection of the amine with the Boc group . The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction.Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques would provide information about the connectivity of the atoms, the presence of functional groups, and the 3D structure of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the cyano group could undergo reactions such as nucleophilic addition or reduction, and the carboxylic acid could participate in acid-base reactions or be converted into other functional groups like esters or amides .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure . For example, the presence of polar functional groups like the carboxylic acid and the cyano group would increase its polarity and potentially its solubility in polar solvents.科学的研究の応用

Innovative Scaffolds for Drug Discovery

6-Azaspiro[4.3]alkanes, including compounds similar to 6-(tert-Butoxycarbonyl)-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid, have been synthesized as new scaffolds for drug discovery. These compounds are derived from four-membered-ring ketones and show promise in the development of novel pharmaceutical agents (Chalyk et al., 2017).

Synthesis Methods

Efficient synthesis methods for key intermediates of certain quinolone carboxylic acids have been established, utilizing compounds structurally related to this compound. These methods include optical resolution and microbial reduction, contributing to the streamlined production of these compounds (Miyadera et al., 2000).

Reactivity with Nucleophiles

The reactivity of similar compounds with various nucleophiles has been explored. Studies have shown that reactions with primary aliphatic alcohols and ketone oximes lead to the formation of diverse and potentially useful chemical structures (Kayukova et al., 2006).

Potential in Peptide Synthesis

Spirolactams, closely related to the target compound, have been synthesized and analyzed for use in peptide synthesis. These compounds are seen as constrained surrogates for certain dipeptides, offering new avenues in peptide and protein engineering (Fernandez et al., 2002).

Electrophilic Amination

The electrophilic amination of C-H-Acidic compounds using 1-Oxa-2-azaspiro[2.5]octane demonstrates the chemical versatility and potential application of related spirocyclic compounds in various chemical transformations (Andreae et al., 1992).

Conformational Analysis

The absolute configuration and conformational analysis of related compounds have been studied using NMR spectroscopy. This research provides insight into the spatial arrangement of atoms within these molecules, which is crucial for understanding their potential applications in chemistry and biology (Jakubowska et al., 2013).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

8-cyano-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.4]octane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-13(2,3)20-12(19)16-7-10(6-15)14(8-16)4-9(5-14)11(17)18/h9-10H,4-5,7-8H2,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBQFXGWCPCMRFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C2(C1)CC(C2)C(=O)O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-yl)-2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)acetamide](/img/structure/B2413403.png)

![9-(2-fluorobenzyl)-3-(4-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2413404.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2413405.png)

![(1S,3S,4R)-3-Azidobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2413407.png)

![1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B2413409.png)

![3-(Chlorodifluoromethyl)-5h,6h,7h,8h-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B2413410.png)

![(4E)-2-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)tetradec-4-enoic acid](/img/structure/B2413413.png)

![7-[(4-fluorophenyl)methyl]-3,9-dimethyl-1-propyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2413414.png)

![2-[(4-Bromophenyl)sulfanyl]-1-morpholino-1-ethanone](/img/structure/B2413415.png)

![1-methyl-3-(2-oxopropyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2413417.png)

![3-Ethenylsulfonyl-N-[2-methyl-5-(5-methylfuran-2-yl)phenyl]propanamide](/img/structure/B2413424.png)